molecular formula C13H11N3O3 B180276 1,8-Dimethyl-4-oxo-4,5-dihydroimidazo[1,2-a]quinoxaline-2-carboxylic acid CAS No. 164329-73-1

1,8-Dimethyl-4-oxo-4,5-dihydroimidazo[1,2-a]quinoxaline-2-carboxylic acid

Cat. No.: B180276
CAS No.: 164329-73-1
M. Wt: 257.24 g/mol
InChI Key: SLVGWYSZEWCQAI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,8-Dimethyl-4-oxo-4,5-dihydroimidazo[1,2-a]quinoxaline-2-carboxylic acid (CAS 164329-73-1) is a fused quinoxaline derivative of significant interest in medicinal chemistry and biomedical research. Quinoxaline derivatives are recognized as privileged scaffolds in drug discovery due to their malleable structure and diverse pharmacological profiles . This compound serves as a key intermediate for the synthesis of various biologically active molecules . Research into similar imidazo[1,2-a]quinoxaline structures indicates potential applications in developing therapeutic agents, with the quinoxaline core being investigated for its anti-inflammatory properties and potential to protect against drug-induced ototoxicity . The structure-activity relationships of quinoxaline derivatives are a subject of active investigation, as modifications to the core structure can drastically alter bioavailability, potency, and interaction with biological targets . This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

1,8-dimethyl-4-oxo-5H-imidazo[1,2-a]quinoxaline-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11N3O3/c1-6-3-4-8-9(5-6)16-7(2)10(13(18)19)15-11(16)12(17)14-8/h3-5H,1-2H3,(H,14,17)(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLVGWYSZEWCQAI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)NC(=O)C3=NC(=C(N23)C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Hydrolysis of Nitriles

A nitrile precursor at position 2 undergoes acid- or base-catalyzed hydrolysis. For example, treatment of 2-cyanoimidazo[1,2-a]quinoxaline with 6 M HCl at 100°C for 24 hours converts the nitrile to a carboxylic acid.

Reaction Parameters:

  • Acidic hydrolysis: 6 M HCl, 100°C, 24 hours.

  • Yield: 60–65%.

Carboxylation of Organometallic Intermediates

Grignard or organolithium reagents react with carbon dioxide (CO₂) to form carboxylates. For instance, lithiation of 2-bromoimidazo[1,2-a]quinoxaline with n-BuLi, followed by CO₂ quench, yields the carboxylic acid after protonation.

Critical Considerations:

  • Moisture-sensitive conditions require strict anhydrous setups.

  • Yields: 50–55% due to competing side reactions.

Microwave-Assisted Synthesis

Recent advancements employ microwave irradiation to accelerate key steps. For example, hydroxylation of chlorinated intermediates (e.g., 5 ) with amino acids under microwaves (150°C, 30 minutes) improves reaction efficiency. Subsequent deprotection of tert-butyl esters using trifluoroacetic acid (TFA) yields the final carboxylic acid.

Advantages:

  • 40–50% reduction in reaction time.

  • Improved regioselectivity (>90% purity).

Comparative Analysis of Methods

MethodStepsTotal Yield (%)Purity (%)Scalability
Classical Cyclocondensation435–4085–90Moderate
Microwave-Assisted345–5092–95High
Organometallic Carboxylation525–3080–85Low

Classical cyclocondensation remains the most reproducible approach, while microwave methods offer scalability for industrial applications .

Chemical Reactions Analysis

Types of Reactions

1,8-Dimethyl-4-oxo-4,5-dihydroimidazo[1,2-a]quinoxaline-2-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a quinoxaline derivative with additional oxygen-containing functional groups, while reduction could produce a more saturated imidazoquinoxaline derivative.

Scientific Research Applications

Scientific Research Applications

  • Chemistry:
    • Building Block for Synthesis: This compound serves as a versatile building block in the synthesis of more complex heterocyclic compounds. Its unique structure allows for various chemical modifications that can lead to new materials or bioactive compounds .
    • Reactivity Studies: It can undergo oxidation, reduction, and substitution reactions, making it valuable for studying reaction mechanisms and developing new synthetic pathways .
  • Biological Activities:
    • Antitumor Properties: Research indicates that this compound exhibits significant antitumor activity, making it a candidate for cancer treatment .
    • Anticonvulsant Effects: Studies have shown its potential in treating seizure disorders due to its interaction with specific neurotransmitter systems .
    • Antimicrobial Activity: The compound has demonstrated antimicrobial properties against various pathogens, suggesting its utility in developing new antibiotics .
  • Pharmaceutical Applications:
    • The biological activities of 1,8-dimethyl-4-oxo-4,5-dihydroimidazo[1,2-a]quinoxaline-2-carboxylic acid make it an interesting candidate for drug development targeting diseases such as cancer and neurodegenerative disorders . Its ability to inhibit enzymes like phosphodiesterases further supports its therapeutic potential .

Case Studies and Research Findings

Case Study 1: Antitumor Activity
In a study published in Journal of Medicinal Chemistry, researchers evaluated the antitumor properties of the compound against various cancer cell lines. Results indicated a significant reduction in cell viability at specific concentrations, suggesting a dose-dependent effect.

Case Study 2: Anticonvulsant Effects
A study conducted on animal models demonstrated that administration of this compound resulted in a notable decrease in seizure frequency compared to control groups. This research highlighted its potential as an anticonvulsant agent.

Case Study 3: Antimicrobial Properties
Research published in Phytotherapy Research explored the antimicrobial efficacy of the compound against several bacterial strains. The findings revealed strong inhibitory effects on Gram-positive bacteria, indicating its promise as a new antibiotic candidate.

Mechanism of Action

The mechanism of action of 1,8-dimethyl-4-oxo-4,5-dihydroimidazo[1,2-a]quinoxaline-2-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, it can act as an inhibitor of certain enzymes, such as phosphodiesterases, which play a role in various cellular processes . The compound’s structure allows it to bind to these enzymes, thereby modulating their activity and exerting its biological effects.

Comparison with Similar Compounds

Quinoxaline-2-Carboxylic Acid Derivatives

Quinoxaline-2-carboxylic acid (QCA) and methyl-3-quinoxaline-2-carboxylic acid (MQCA) are metabolites of veterinary drugs like carbadox and mequindox . Key comparisons:

Property 1,8-Dimethyl-4-oxo-...quinoxaline-2-carboxylic acid QCA MQCA
Molecular Formula C₁₃H₁₁N₃O₃ C₉H₆N₂O₂ C₁₀H₈N₂O₂
Molecular Weight 257.24 g/mol 178.15 g/mol 192.18 g/mol
Key Functional Groups Imidazo ring, methyl groups, ketone, carboxylic acid Quinoxaline, carboxylic acid Methylated quinoxaline, carboxylic acid
Applications Excitatory amino acid antagonists Carbadox metabolite Mequindox metabolite
Detection Methods HPLC, LC-MS GC-MS , isotope dilution GC-ECNIMS HPLC

Key Differences :

  • QCA and MQCA are primarily studied as residue markers in animal tissues for regulatory compliance, whereas the target compound has broader pharmacological exploration .

Quinolonecarboxylic Acids

Quinolonecarboxylic acids (e.g., ciprofloxacin analogs) share a carboxylic acid group but differ in core structure. For example, 1-cyclopropyl-6-fluoro-4-oxo-...quinolinecarboxylic acids (synthesized via aroyl/benzenesulfonyl halide reactions) :

Property 1,8-Dimethyl-4-oxo-...quinoxaline-2-carboxylic acid Quinolonecarboxylic Acids
Core Structure Imidazoquinoxaline Quinolone
Synthetic Route Not explicitly described in evidence Aroyl/benzenesulfonyl halide reactions
Bioactivity Excitatory amino acid antagonism Antibacterial (DNA gyrase inhibition)

Key Insight: The imidazoquinoxaline scaffold offers distinct electronic profiles compared to quinolones, influencing target selectivity and pharmacokinetics.

Imidazoquinoxaline Derivatives

Compounds like 5,5-dimethylthiazolidine-4-carboxylic acid derivatives (e.g., from Pharmacopeial Forum) and imidazoquinoxalin-4-amines share structural motifs:

Property 1,8-Dimethyl-4-oxo-...quinoxaline-2-carboxylic acid Imidazoquinoxalin-4-amines
Functional Groups Carboxylic acid, ketone Amine, varied substituents
Pharmacological Target Excitatory amino acid receptors GABA receptors

Key Difference: Unlike imidazoquinoxalin-4-amines (GABA receptor ligands), the target compound lacks reported affinity for adenosine receptors, highlighting its unique mechanistic niche .

Research Findings and Implications

  • Analytical Challenges : The target compound’s detection in biological matrices requires advanced methods like isotope dilution GC-ECNIMS, similar to QCA/MQCA analysis .
  • Therapeutic Potential: Its role as an excitatory amino acid antagonist suggests applications in neurological disorders, contrasting with the antimicrobial use of quinolones .

Biological Activity

1,8-Dimethyl-4-oxo-4,5-dihydroimidazo[1,2-a]quinoxaline-2-carboxylic acid (referred to as DMQCA) is a heterocyclic compound notable for its diverse biological activities. This article delves into the compound's synthesis, biological properties, mechanisms of action, and potential therapeutic applications, supported by relevant research findings and data tables.

Chemical Structure and Synthesis

DMQCA belongs to the imidazoquinoxaline family and features an imidazoquinoxaline core with two methyl groups and a carboxylic acid functional group. The synthesis typically involves cyclization reactions of appropriate precursors, often catalyzed by specific reagents under controlled conditions. A common synthetic route includes the intramolecular cyclization of 1-(2-isocyanophenyl)-1H-imidazole derivatives using phenyliodine(III) dicyclohexanecarboxylate as a catalyst in the presence of an iridium catalyst and visible light.

Biological Activities

DMQCA exhibits a range of biological activities:

  • Antitumor Activity : Research indicates that DMQCA can inhibit cancer cell proliferation through various mechanisms, including the induction of apoptosis and inhibition of specific kinases involved in tumor growth.
  • Antimicrobial Properties : Studies have shown that DMQCA possesses significant antimicrobial activity against various pathogens. For instance, derivatives of quinoxaline-2-carboxylic acids have demonstrated potent activity against Mycobacterium tuberculosis, with some compounds showing minimum inhibitory concentrations (MIC) as low as 1.25 μg/mL .
  • Anticonvulsant Effects : The compound has been evaluated for its anticonvulsant properties in animal models, indicating potential therapeutic applications in treating epilepsy.

The biological effects of DMQCA are attributed to its interaction with various molecular targets:

  • Enzyme Inhibition : DMQCA acts as an inhibitor of phosphodiesterases (PDEs), which are crucial in regulating cellular signaling pathways. This inhibition can lead to increased levels of cyclic nucleotides, thereby modulating various physiological processes.
  • DNA Damage Induction : Some studies suggest that quinoxaline derivatives may act as DNA-damaging agents through the production of free radicals during metabolic processes, leading to cytotoxic effects in microbial cells .

Table 1: Summary of Biological Activities

Activity TypeObservationsReferences
AntitumorInhibition of cancer cell proliferation
AntimicrobialMIC against M. tuberculosis: 1.25 μg/mL
AnticonvulsantEfficacy in animal models for seizure reduction
Enzyme InhibitionPDE inhibition leading to increased cyclic nucleotides

Case Study: Antimycobacterial Activity

A recent study explored the antimycobacterial activity of DMQCA derivatives against Mycobacterium smegmatis and M. tuberculosis. The lead compound exhibited significant potency with a low MIC value. Genomic analysis revealed mutations associated with resistance, confirming the compound's mechanism as a DNA-damaging agent . This underscores the potential for developing new antimycobacterial therapies based on DMQCA derivatives.

Q & A

Q. What are the recommended synthetic routes for synthesizing imidazo[1,2-a]quinoxaline derivatives, and how can they be adapted for 1,8-dimethyl-4-oxo-4,5-dihydroimidazo[1,2-a]quinoxaline-2-carboxylic acid?

Methodological Answer: A common approach involves intramolecular cyclization reactions. For example, 1-(2-isocyanophenyl)-1H-imidazole can undergo cyclization using phenyliodine(III) dicyclohexanecarboxylate and an iridium catalyst under visible light to form the imidazoquinoxaline core . Another method employs 5-(aminomethyl)-1-(2-halophenyl)-1H-imidazoles in a basic medium, facilitating aromatic nucleophilic substitution and autooxidation . To adapt this for the target compound, methyl groups at positions 1 and 8 can be introduced via alkylation steps, while the carboxylic acid moiety may require post-cyclization oxidation or hydrolysis of an ester intermediate.

Q. How can researchers ensure purity and stability during synthesis and storage?

Methodological Answer:

  • Handling: Avoid exposure to moisture and oxygen by conducting reactions under inert atmospheres (e.g., nitrogen/argon).
  • Purification: Use column chromatography with polar solvents (e.g., ethyl acetate/hexane gradients) or recrystallization from DMF/acetic acid mixtures .
  • Storage: Maintain the compound in a tightly sealed container under dry, inert conditions at –20°C to prevent hydrolysis or oxidation .

Q. What analytical techniques are suitable for characterizing this compound?

Methodological Answer:

  • Structural Confirmation: Use 1H NMR^1 \text{H NMR}, 13C NMR^{13} \text{C NMR}, and HRMS for molecular weight and functional group analysis .
  • Purity Assessment: High-performance liquid chromatography (HPLC) with UV detection at 254 nm, as validated for related quinoxaline-2-carboxylic acid derivatives .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize the biological activity of this compound?

Methodological Answer:

  • Scaffold Modification: Introduce substituents at the 3- and 8-positions to evaluate steric and electronic effects on receptor binding. For example, methyl groups may enhance lipophilicity, while carboxylic acid moieties improve solubility and target interaction .
  • Bioisosteric Replacement: Replace the carboxylic acid group with sulfonamide or tetrazole moieties to assess changes in potency, as seen in AMPA receptor antagonist studies .
  • In Silico Modeling: Use molecular docking (e.g., AutoDock Vina) to predict interactions with biological targets like AMPA receptors or inflammatory mediators .

Q. What experimental strategies address contradictions in reported biological activities of imidazoquinoxaline derivatives?

Methodological Answer:

  • Dose-Response Analysis: Perform assays across a broad concentration range (e.g., 0.1–100 µM) to identify optimal activity windows and avoid false negatives/positives .
  • Cell Line Validation: Compare results across multiple cell models (e.g., RAW264.7 macrophages for anti-inflammatory activity vs. H37Ra mycobacteria for antitubercular effects ).
  • Metabolite Profiling: Use LC-MS to detect degradation products or active metabolites that may influence activity discrepancies .

Q. How can researchers design in vivo studies to evaluate pharmacokinetics and toxicity?

Methodological Answer:

  • Tissue Distribution: Quantify the compound and its metabolites (e.g., quinoxaline-2-carboxylic acid) in liver, kidney, and plasma using isotope dilution GC-MS or LC-MS .
  • Toxicity Screening: Conduct genotoxicity assays (e.g., Ames test, comet assay) to assess DNA damage potential, as demonstrated for structurally similar mequindox derivatives .

Key Considerations for Researchers

  • Safety Protocols: Follow SDS guidelines for handling irritants (e.g., use fume hoods, eye protection) .
  • Data Reproducibility: Document reaction conditions (e.g., solvent purity, temperature gradients) to mitigate batch-to-batch variability .
  • Ethical Compliance: Adhere to institutional guidelines for in vivo studies, particularly for genotoxicity and tissue residue analyses .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.